N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea

Anticancer Bladder cancer Pyrazinyl-aryl urea

N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea (CAS 866042-81-1) is a synthetic organic compound belonging to the N,N'-disubstituted urea class, characterized by a phenyl substituent on one urea nitrogen and an ortho-(pyrazin-2-ylsulfanyl)phenyl group on the other. Its molecular formula is C₁₇H₁₄N₄OS with a molecular weight of 322.4 g/mol, and it is cataloged under PubChem CID 5190410.

Molecular Formula C17H14N4OS
Molecular Weight 322.4 g/mol
CAS No. 866042-81-1
Cat. No. B3160424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea
CAS866042-81-1
Molecular FormulaC17H14N4OS
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2SC3=NC=CN=C3
InChIInChI=1S/C17H14N4OS/c22-17(20-13-6-2-1-3-7-13)21-14-8-4-5-9-15(14)23-16-12-18-10-11-19-16/h1-12H,(H2,20,21,22)
InChIKeyBKWDWVCUVVKOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea (CAS 866042-81-1): Chemical Identity and Baseline Profile


N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea (CAS 866042-81-1) is a synthetic organic compound belonging to the N,N'-disubstituted urea class, characterized by a phenyl substituent on one urea nitrogen and an ortho-(pyrazin-2-ylsulfanyl)phenyl group on the other. Its molecular formula is C₁₇H₁₄N₄OS with a molecular weight of 322.4 g/mol, and it is cataloged under PubChem CID 5190410 [1]. The compound falls within a broader family of pyrazinyl-aryl ureas that have been investigated as kinase inhibitors and antiproliferative agents [2]. However, publicly available quantitative biological data specific to this exact compound remain extremely limited as of the current evidence cutoff.

Why Generic Substitution Cannot Be Assumed for N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea (CAS 866042-81-1)


Within the pyrazinyl-aryl urea chemotype, even minor structural modifications—such as the nature and position of the aryl sulfide linker, substitution on the terminal phenyl ring, or replacement of the pyrazine with other heterocycles—can drastically alter target binding, cellular potency, and selectivity profiles. The RSC Med Chem 2022 study demonstrated that among 28 structurally related pyrazinyl-aryl urea analogs, IC₅₀ values against the T24 bladder cancer cell line varied from sub-micromolar to >50 μM, and only a subset triggered the therapeutically desirable dual apoptotic–necroptotic mechanism [1]. Consequently, a procurement decision based solely on in-class similarity without compound-specific verification carries a high risk of acquiring a molecule with untested or substantially different biological behavior. The following section presents the quantitative evidence available—or explicitly documents where such evidence is absent—to inform rigorous comparator-based selection.

Quantitative Differentiation Evidence for N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea (CAS 866042-81-1) Relative to Closest Analogs


Anti-Proliferative Activity Against Human Bladder Cancer T24 Cells: Class-Level Benchmarking from Pyrazinyl-Aryl Urea Series

The target compound N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea contains the core pyrazinyl-aryl urea scaffold that was systematically explored in the Chen et al. 2022 study [1]. That study reported that the most potent analog (compound 5-23) achieved an IC₅₀ of 4.58 ± 0.24 μM against T24 cells, whereas structurally close analogs with slight variations in the aryl substitution pattern showed IC₅₀ values ranging from ~5 μM to >50 μM. The target compound's specific unsubstituted phenyl and ortho-pyrazinylsulfanyl arrangement has not been individually evaluated in this or any other publicly available head-to-head assay. Therefore, the differentiation claim here is one of class-level inference: the precise substituent constellation of the target compound places it in a region of chemical space where minor structural changes produce order-of-magnitude potency differences, but no direct quantitative data exist to rank it against specific named comparators.

Anticancer Bladder cancer Pyrazinyl-aryl urea

Physicochemical Property Comparison: Computed Descriptors Versus Close Structural Analogs

PubChem-computed descriptors provide the only available quantitative comparison basis for the target compound versus its nearest analogs [1]. The target compound has an XLogP3-AA of 2.7, a topological polar surface area (TPSA) of 79.2 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors. Replacement of the pyrazinylsulfanyl moiety with other heterocycles or substitution on the terminal phenyl ring (as in the 5-16–5-23 series) predictably alters lipophilicity and hydrogen-bonding capacity, which directly influence permeability, solubility, and off-target promiscuity. Without experimental solubility, permeability, or metabolic stability data, selection among analogs must rely on these computed differences.

Drug-likeness Physicochemical properties Lead optimization

Evidence-Based Application Scenarios for Procuring N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea (CAS 866042-81-1)


Scaffold for Structure–Activity Relationship (SAR) Exploration in Kinase Inhibitor Programs

The pyrazinyl-aryl urea core is a validated kinase inhibitor pharmacophore, particularly against Tie-2 and other oncology-relevant kinases [1]. Procuring this specific compound as a synthetic intermediate or SAR starting point is justified when the research objective is to explore the effect of the ortho-pyrazinylsulfanyl substitution and the unsubstituted phenyl terminus on kinase selectivity and cellular potency. Users must commission their own biochemical and cellular profiling, as no published potency data exist for this exact molecule.

Negative Control or Reference Compound in Bladder Cancer Phenotypic Screens

Given the quantitative class-level evidence that structurally related pyrazinyl-aryl ureas exhibit a wide IC₅₀ range against T24 bladder cancer cells [2], this compound may serve as a structurally matched negative control or reference tool if in-house testing confirms weak or no activity. Its value in procurement depends entirely on prior internal validation against the optimized leads (e.g., compound 5-23).

Starting Material for Derivatization Toward Antimicrobial or Cytokinin-Like Ureas

N-phenyl-N'-substituted urea derivatives have been explored for antimicrobial activity and cytokinin-like plant growth regulatory effects [3]. The pyrazinylsulfanyl group introduces a distinct electronic and steric environment compared to alkyl, simple aryl, or disulfide-bridged analogs. Procurement for these applications is reasonable only if the downstream synthetic chemistry plan explicitly leverages the pyrazinylsulfanyl handle for further diversification.

Quote Request

Request a Quote for N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.